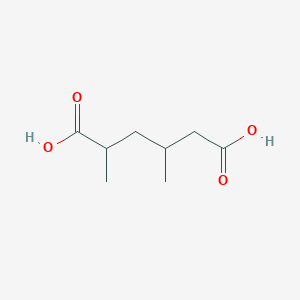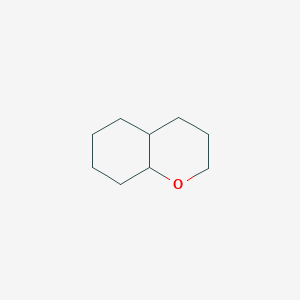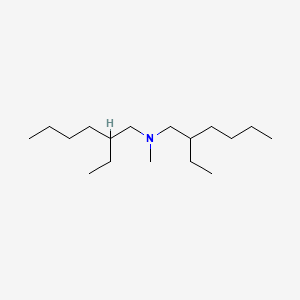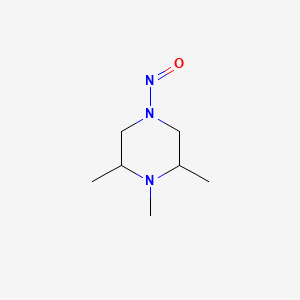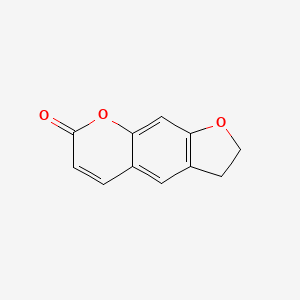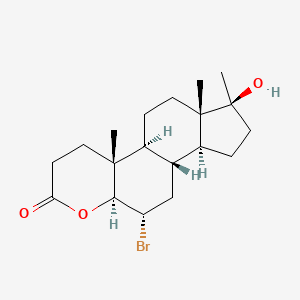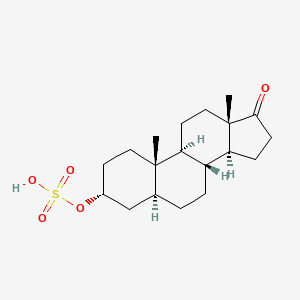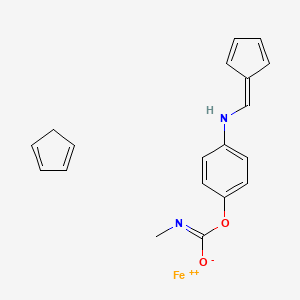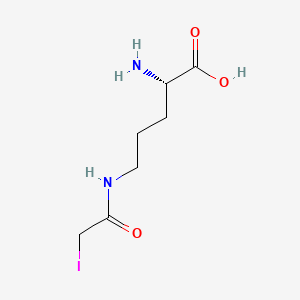
Tetramethylrhodamine thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylrhodamine thiocyanate is an organic chloride salt. It has a role as a fluorochrome. It contains a tetramethylrhodamine thiocyanate cation. It derives from a rhodamine 110.
Applications De Recherche Scientifique
Photophysical Properties in Solution
Tetramethylrhodamine iso-thiocyanate (TRITC) has been studied for its conformational and photophysical properties in solution. Using molecular dynamics simulations and time-dependent density functional theory, researchers have explored its potential energy surface, identifying the minimum energy structure in both water and ethanol. This study is significant in understanding the absorbance spectra and electronic structure of TRITC in various solvents, providing insights into its applications in photophysical studies (Barone et al., 2010).
Fluorescence Probes for Biological Investigations
Tetramethylrhodamine (TMR) fluorophore, a derivative of Tetramethylrhodamine thiocyanate, has been developed into specific fluorescence probes for biological applications. These probes can detect hypochlorous acid specifically and have been employed in real-time imaging of phagocytosis in biological samples, showcasing their utility in detailed biological investigations (Kenmoku et al., 2007).
Detection of Cellular Acrolein
Tetramethylrhodamine (TAMRA)-phenyl azide, a compound related to Tetramethylrhodamine thiocyanate, has been used as a chemical probe for detecting intracellular acrolein directly in live cells. This probe has proven effective in identifying high levels of acrolein in various breast cancer cells, providing a potential method for labeling cancerous tissues (Pradipta et al., 2019).
Studying Mitochondrial Function in Cells
Tetramethylrhodamine methyl ester (TMRM), a compound related to Tetramethylrhodamine thiocyanate, has been used in the study of mitochondrial function in living cells. This dye has been particularly effective in labeling mitochondria for imaging purposes, facilitating the investigation of mitochondrial responses and functionality in various cell types (Monteith et al., 2013).
Membrane Translocating Pharmaceuticals
The conjugation of Tetramethylrhodamine thiocyanate with protamine, a positively charged protein, has resulted in the creation of tetramethylrhodamine-labeled protamines. These compounds exhibit efficient membrane translocation and nuclear localization properties, suggesting their potential use in the design of novel pharmaceuticals for targeted delivery within cells (Reynolds et al., 2005).
Determining Membrane Potential in Cells
Tetramethylrhodamine methyl ester (TMRM), related to Tetramethylrhodamine thiocyanate, has been used to measure the electric potential across plasma or mitochondrial membranes in cells. This technique, involving confocal microscopy, has been applied to compare the resting membrane potential in various cell types, demonstrating its utility in cellular electrophysiological studies (Mao & Kisaalita, 2004).
Propriétés
Numéro CAS |
4158-89-8 |
|---|---|
Nom du produit |
Tetramethylrhodamine thiocyanate |
Formule moléculaire |
C25H22ClN3O3S |
Poids moléculaire |
480 g/mol |
Nom IUPAC |
[9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H21N3O3S.ClH/c1-27(2)15-5-8-19-22(11-15)31-23-12-16(28(3)4)6-9-20(23)24(19)18-10-7-17(32-14-26)13-21(18)25(29)30;/h5-13H,1-4H3;1H |
Clé InChI |
JGVWCANSWKRBCS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O.[Cl-] |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O.[Cl-] |
Autres numéros CAS |
4158-89-8 |
Synonymes |
Methanaminium, N-(9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene)-N-methyl-, chloride rhodamine tetramethylisothiocyanate tetramethylrhodamine isothiocyanate TRITC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)
